1,4-Diazepane vs. Piperazine Ring Size: Impact on Sigma-1 Receptor Affinity and Selectivity
Replacing the six-membered piperazine ring with its seven-membered 1,4-diazepane homolog produces a quantifiable enhancement in sigma-1 receptor binding. Literature evidence demonstrates that homologation of piperazine to 1,4-diazepane yields a remarkable improvement in sigma-1 receptor affinity and sigma-1/sigma-2 selectivity; the 1,4-dibenzyl-substituted 1,4-diazepane derivative 4a displays a K(i) value of 7.4 nM at the sigma-1 receptor . While the target compound itself bears a 5-trifluoromethylpyridin-2-yl substituent rather than a dibenzyl motif, the scaffold-level advantage of the seven-membered ring over the six-membered piperazine is established: the expanded ring alters the spatial presentation of the N-substituent and modulates the pKa of the secondary amine (homopiperazine predicted pKa ≈ 11.02 vs. piperazine pKa₂ ≈ 9.8), directly affecting protonation state at physiological pH and hydrogen-bonding capacity within the receptor binding pocket , [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (K(i)) conferred by scaffold ring size |
|---|---|
| Target Compound Data | 1,4-Diazepane scaffold (homopiperazine): 1,4-dibenzyl derivative 4a K(i) = 7.4 nM at sigma-1 receptor; remarkable sigma-1/sigma-2 selectivity improvement |
| Comparator Or Baseline | Piperazine scaffold (six-membered ring): corresponding piperazine analogs exhibit substantially weaker sigma-1 affinity (qualitative comparison); piperazine pKa₂ ≈ 9.8 vs. homopiperazine predicted pKa ≈ 11.02 , [1] |
| Quantified Difference | Ring homologation produces a K(i) of 7.4 nM for the 1,4-diazepane derivative; quantitative fold-improvement over piperazine comparator is not numerically specified in available literature but described as 'remarkable improvement' in affinity and selectivity |
| Conditions | In vitro sigma-1 and sigma-2 receptor binding assays; comparison based on scaffold homologation studies with N-substituted derivatives |
Why This Matters
For procurement decisions in CNS or pain-related drug discovery programs targeting sigma receptors, the 1,4-diazepane scaffold provides a structurally-encoded advantage in binding affinity and receptor subtype selectivity that the piperazine analog cannot replicate without additional synthetic optimization.
- [1] Khalili F, Henni A, East ALL. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. J Chem Eng Data. 2009;54(10):2914-2917. View Source
